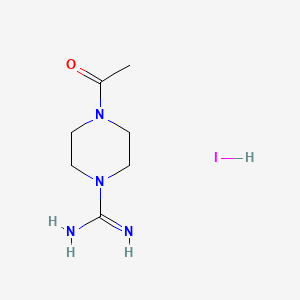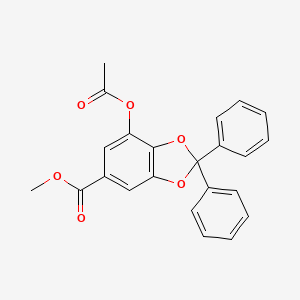
Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate begins with N-alkylation and proceeds through carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . Although the target compound is not mentioned, similar strategies could potentially be employed for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound of interest is likely to be complex, given the presence of multiple functional groups and aromatic systems. The related compounds studied in the papers include various functional groups and aromatic systems as well, which were analyzed using techniques such as multinuclear NMR spectroscopy . These techniques could be used to elucidate the structure of "Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate".
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of the specific compound . However, they do provide insights into the reactivity of similar compounds. For example, the oxidation of methoxy-substituted benzenes to p-benzoquinones is catalyzed by methyltrioxorhenium (VII) , suggesting that the compound of interest might also undergo oxidation reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not detailed in the provided papers. However, the properties of similar compounds, such as solubility, melting points, and stability, can be inferred from the methods used for their preparation and analysis, such as HPLC and GC-MS . These methods could be applied to determine the properties of "Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate".
Applications De Recherche Scientifique
Synthesis and Drug Development
- Chiral Building Block in Drug Synthesis : This compound serves as a chiral building block in the synthesis of antiepileptic drugs like talampanel (Easwar & Argade, 2003).
Chemical Structure and Properties
- Crystal Structure Analysis : Its crystal structure and different conformations have been analyzed, providing insights into its molecular arrangement (Li et al., 2015).
Pharmacological Applications
Antioxidant and Anti-inflammatory Properties : Certain derivatives of this compound have shown notable antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
Antiviral Activity : Variants of this compound have been evaluated for antiviral activity against viruses like the Japanese encephalitis virus and Herpes simplex virus (Pandey et al., 2000).
Anticholinesterase Action : Some derivatives have shown potent inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential for treating neurological disorders (Luo et al., 2005).
Antimicrobial Evaluation
- Antimicrobial Activity : Certain integrated compounds containing this chemical have demonstrated significant antimicrobial properties (Ningaiah et al., 2014).
Chemical Synthesis and Reactions
- Synthesis and Reactions : Studies have explored the synthesis and reactions of derivatives of this compound, contributing to organic chemistry knowledge (Pandey et al., 2004).
Fragrance Material Review
- Use in Fragrance : The compound's derivative has been reviewed as a fragrance ingredient, indicating its potential application in the cosmetic industry (Mcginty, Letizia, & Api, 2012).
Additional Applications
- Other Chemical Properties : Further studies have looked into various chemical properties and reactions of similar compounds, adding to the broader understanding of their chemistry and potential applications in various fields (Razin, Yakovlev, & Vasin, 2013).
Propriétés
IUPAC Name |
methyl 7-acetyloxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-15(24)27-19-13-16(22(25)26-2)14-20-21(19)29-23(28-20,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFOKCRUFHKNNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

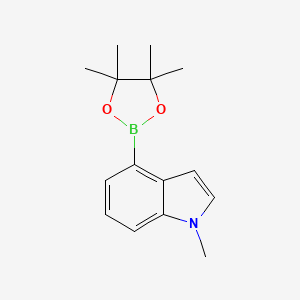
![N-[2-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1320482.png)
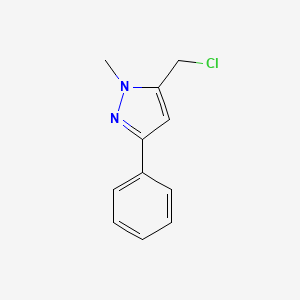
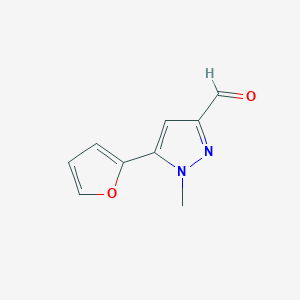
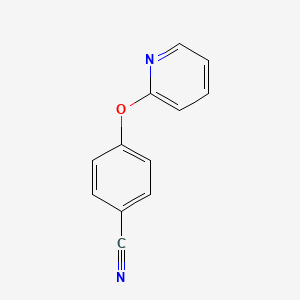
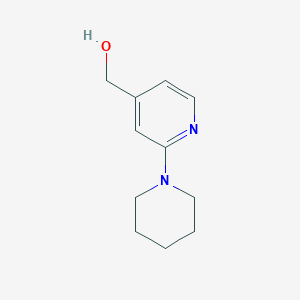
![{2-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1320491.png)
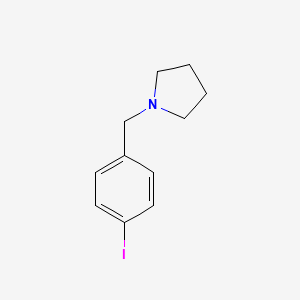
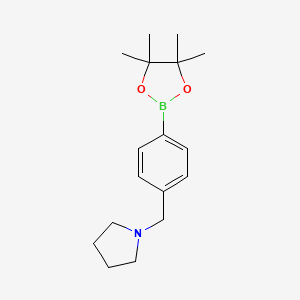
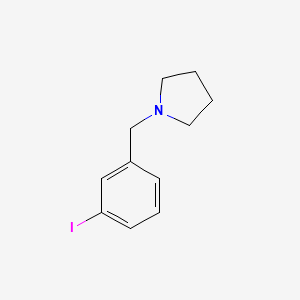
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)
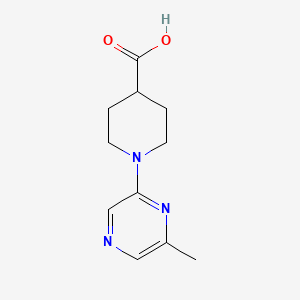
![[4-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1320501.png)
